11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is a complex organic compound with a unique structure that includes both indole and indolizine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted indole, the reaction with benzyl and phenyl groups under catalytic conditions can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the cyclization and functionalization processes .
Chemical Reactions Analysis
Types of Reactions
11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or nitro groups .
Scientific Research Applications
11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
11b-substituted 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole: Shares a similar core structure but with different substituents.
Indole derivatives: Compounds with the indole moiety that exhibit similar chemical properties.
Uniqueness
11-benzyl-11b-phenyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole is unique due to its specific combination of benzyl and phenyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C27H26N2 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
11-benzyl-11b-phenyl-2,3,5,6-tetrahydro-1H-indolizino[8,7-b]indole |
InChI |
InChI=1S/C27H26N2/c1-3-10-21(11-4-1)20-29-25-15-8-7-14-23(25)24-16-19-28-18-9-17-27(28,26(24)29)22-12-5-2-6-13-22/h1-8,10-15H,9,16-20H2 |
InChI Key |
VSWZVHRGFRBFBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=C(CCN2C1)C4=CC=CC=C4N3CC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.